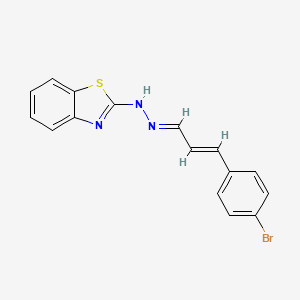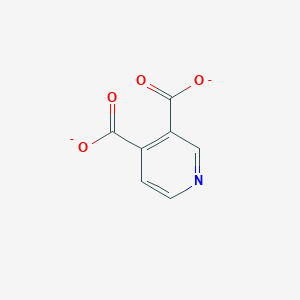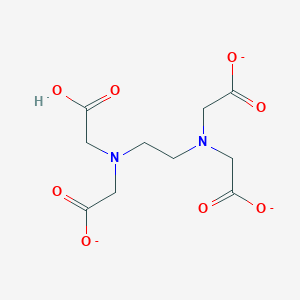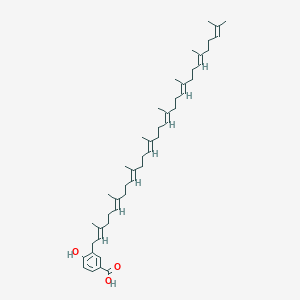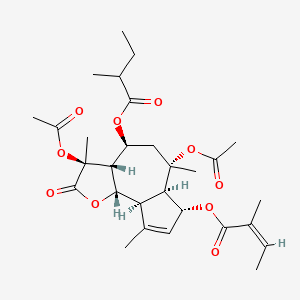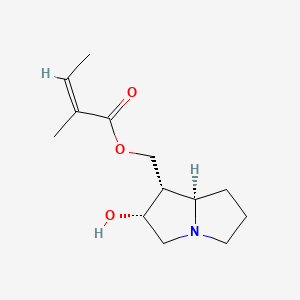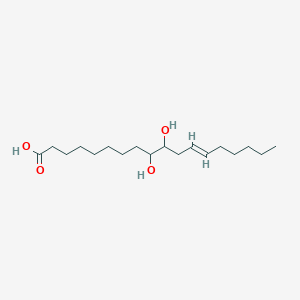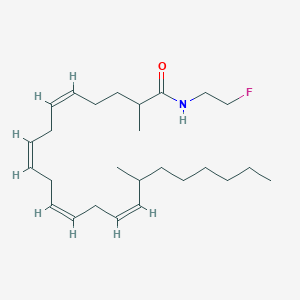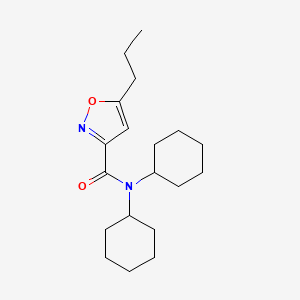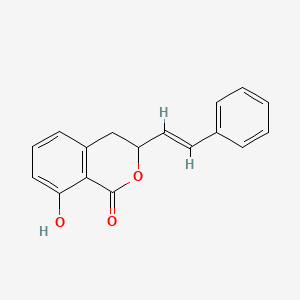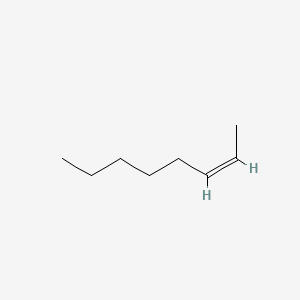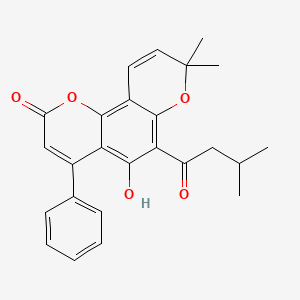
Mammeigin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mammeigin, also known as 4-chloroquinoline, belongs to the class of organic compounds known as prenylated neoflavonoids. These are neoflavonoids that features a C5-isoprenoid substituent at any position of the A, B, or C ring. Neoflavonoids are compounds with a structure based on the 4-phenylchromene backbone. Thus, mammeigin is considered to be a flavonoid lipid molecule. Mammeigin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mammeigin is primarily located in the membrane (predicted from logP). Outside of the human body, mammeigin can be found in fruits and mammee apple. This makes mammeigin a potential biomarker for the consumption of these food products.
Scientific Research Applications
Phenylcoumarins from Kielmeyera elata
Mammeigin is identified in the stems of Kielmeyera elata. This research provides insights into the chemical composition of Kielmeyera elata, indicating the potential pharmaceutical applications of its constituents, including mammeigin (Gramacho et al., 1999).
Oxidation Products of Mammein and Mammeisin
Mammeigin, along with other coumarins, is studied for its chemical behavior under oxidation. This research is significant in understanding the chemical transformations and potential therapeutic uses of mammeigin (Finnegan & Merkel, 1972).
Xanthones and Phenylcoumarins in Kielmeyera pumila
The presence of mammeigin in Kielmeyera pumila highlights its occurrence in different plant species, suggesting its widespread utility in natural product research and potential applications in developing pharmaceuticals (Nagem & Silva, 1988).
Antihypertensive Effects of Mammea africana
Research on Mammea africana, which contains mammeigin, shows its potential in treating arterial hypertension, indicating mammeigin's possible role in cardiovascular health (Nguelefack-Mbuyo et al., 2008).
Synthesis of Coumarins Including Mammeigin
Studies on the synthesis of mammeigin and related compounds provide valuable information for the development of drugs based on its structure and properties (Games & Haskins, 1971).
Antitumor Activity of Mammein and Related Coumarins
Investigating mammeigin's close relative, mammein, and its antitumor properties, can shed light on mammeigin's potential in cancer treatment (Finnegan, Merkel & Back, 1972).
Binding of Mammea Compounds to Plasma Proteins
The study of how mammea compounds, related to mammeigin, interact with plasma proteins can inform their potential pharmacokinetics and efficacy in human therapy (Ateba et al., 2019).
Anticancer Activity of Mammea-Type Coumarins
Research on mammea-type coumarins, which include mammeigin, focuses on their interaction with biological networks and anticancer effects, providing a basis for potential cancer therapies (Gómez-Verjan et al., 2018).
Antibacterial and Cytotoxic Activity of Mammea A/AA
Studies on mammea A/AA, a compound related to mammeigin, show its antibacterial and antiproliferative activity, suggesting similar properties might be found in mammeigin (Canning et al., 2013).
Hypoglycaemic Effects of Mammea africana
Mammea africana, containing mammeigin, demonstrates significant anti-hyperglycaemic activity, hinting at mammeigin's potential role in diabetes treatment (Tchamadeu et al., 2010).
properties
CAS RN |
2289-11-4 |
|---|---|
Product Name |
Mammeigin |
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-hydroxy-8,8-dimethyl-6-(3-methylbutanoyl)-4-phenylpyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C25H24O5/c1-14(2)12-18(26)21-22(28)20-17(15-8-6-5-7-9-15)13-19(27)29-23(20)16-10-11-25(3,4)30-24(16)21/h5-11,13-14,28H,12H2,1-4H3 |
InChI Key |
VSDJRZADBKXDHP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=CC(O2)(C)C |
Canonical SMILES |
CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=CC(O2)(C)C |
melting_point |
144-145°C |
physical_description |
Solid |
synonyms |
(5-hydroxy-8,8-dimethyl-6-(3-methylbutanoyl)-4-phenyl-2H,8H-pyrano(2,3-f)chromen-2-one) mammeigin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



